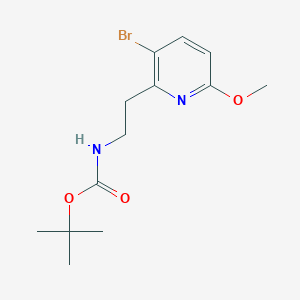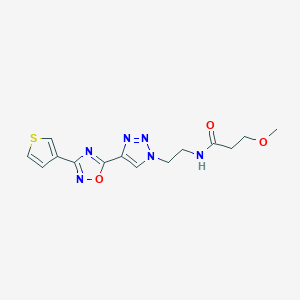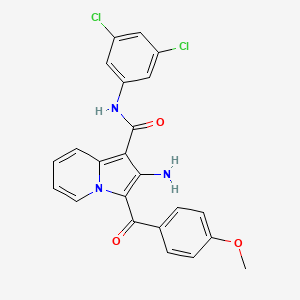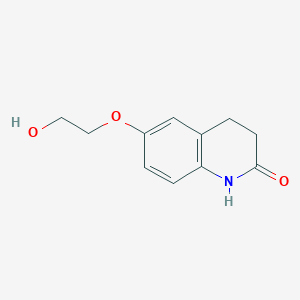
tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate, also known as BRD7929, is a chemical compound that has gained attention in the scientific community due to its potential use as a tool compound for research in the field of epigenetics. Epigenetics is the study of changes in gene expression that occur without changes to the underlying DNA sequence. BRD7929 is a selective inhibitor of a specific class of proteins called bromodomains, which are involved in the regulation of gene expression. In
作用机制
Tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate binds selectively to the bromodomain pockets of BRD9 and BRD7, preventing their interaction with acetylated lysine residues on histone proteins. Histones are the proteins around which DNA is wrapped in chromatin, and the acetylation of specific lysine residues on histones is a key mechanism for regulating gene expression. By inhibiting the interaction between BRD9 and BRD7 with acetylated histones, tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate can modulate gene expression.
Biochemical and Physiological Effects:
In vitro studies have shown that tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate can inhibit the growth of cancer cell lines, indicating its potential as a therapeutic agent for cancer. In addition, tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate has been shown to modulate the expression of genes involved in immune response and inflammation, suggesting its potential use in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One advantage of tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate is its selectivity for BRD9 and BRD7, which allows for the specific modulation of gene expression mediated by these proteins. However, as with any tool compound, there are limitations to its use. One limitation of tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate is its potency, which may limit its use in certain experimental systems. In addition, the effects of tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate on gene expression may be context-dependent, and further research is needed to fully understand its mechanism of action.
未来方向
Future research on tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate could focus on its potential as a therapeutic agent for cancer and autoimmune diseases. In addition, the development of more potent and selective inhibitors of bromodomain proteins could lead to the discovery of new targets for epigenetic modulation. Finally, the use of tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate in combination with other epigenetic modulators could lead to new insights into the regulation of gene expression and the development of new therapies for a variety of diseases.
合成方法
The synthesis of tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate involves a series of chemical reactions starting with the compound 6-methoxypyridin-2-amine. The amine is first protected with tert-butyloxycarbonyl (BOC) to form BOC-protected 6-methoxypyridin-2-amine. The protected amine is then reacted with 3-bromo-2-chloroethyl isocyanate to form the carbamate intermediate, which is then deprotected with trifluoroacetic acid to yield the final product, tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate. The synthesis of tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate has been described in detail in a scientific publication by researchers at the Broad Institute of MIT and Harvard.
科学研究应用
Tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate has been shown to be a potent and selective inhibitor of a specific class of bromodomain proteins called BRD9 and BRD7. These proteins are involved in the regulation of gene expression through their interaction with chromatin, the complex of DNA and proteins that make up the structure of chromosomes. By inhibiting the activity of these proteins, tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate can modulate gene expression and potentially be used as a tool compound for research in the field of epigenetics.
属性
IUPAC Name |
tert-butyl N-[2-(3-bromo-6-methoxypyridin-2-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3/c1-13(2,3)19-12(17)15-8-7-10-9(14)5-6-11(16-10)18-4/h5-6H,7-8H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJNOIJREWFZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=C(C=CC(=N1)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide](/img/structure/B2964027.png)

![4-(2,4-Dichlorophenyl)-2-[(4-acetamidophenyl)amino]-3-(prop-2-EN-1-YL)-1,3-thiazol-3-ium chloride](/img/structure/B2964030.png)



![1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine](/img/structure/B2964038.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide](/img/structure/B2964039.png)


![3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione](/img/structure/B2964042.png)
![2-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl]benzenol](/img/structure/B2964043.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B2964048.png)
![methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2964050.png)